molecular formula C20H23N3O6 B12453073 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide

Cat. No.: B12453073
M. Wt: 401.4 g/mol
InChI Key: SFVFVNLQGRWNJM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-nitrophenyl)butanediamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of both dimethoxyphenyl and nitrophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-nitrophenyl)butanediamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with 2-nitrobenzoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-nitrophenyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-nitrophenyl)butanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-nitrophenyl)butanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-nitrophenyl)butanediamide can be compared with similar compounds such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the nitrophenyl group, resulting in different chemical properties and applications.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains additional methoxy groups, which may affect its reactivity and biological activity. The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-nitrophenyl)butanediamide lies in its combination of functional groups, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide

InChI

InChI=1S/C20H23N3O6/c1-28-17-8-7-14(13-18(17)29-2)11-12-21-19(24)9-10-20(25)22-15-5-3-4-6-16(15)23(26)27/h3-8,13H,9-12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

SFVFVNLQGRWNJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])OC

Origin of Product

United States

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